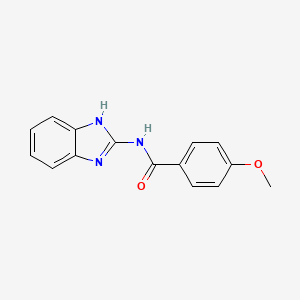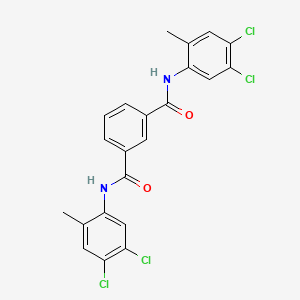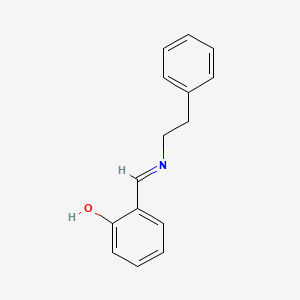![molecular formula C16H12N2 B11955362 4-[(E)-2-phenylethenyl]cinnoline CAS No. 6334-39-0](/img/structure/B11955362.png)
4-[(E)-2-phenylethenyl]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-phenylethenyl]cinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a cinnoline core with a phenylethenyl substituent, which contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-2-phenylethenyl]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-alkylpyridazine with nitrostyrene in the presence of a base such as piperidine in dioxane at elevated temperatures (e.g., 100°C) . This microwave-assisted method is efficient and yields bioactive cinnoline derivatives.
Industrial Production Methods: Industrial production of cinnoline derivatives, including this compound, often employs scalable synthetic routes that prioritize yield and purity. Methods such as the Widman–Stoermer synthesis, which involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite, are commonly used . These methods are optimized for large-scale production and ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(E)-2-phenylethenyl]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives of this compound, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
4-[(E)-2-phenylethenyl]cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Due to its pharmacological potential, it is investigated as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(E)-2-phenylethenyl]cinnoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system . The exact mechanism depends on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
Cinnoline: The parent compound with a simpler structure.
Quinoxaline: Another nitrogen-containing heterocycle with similar biological activities.
Quinazoline: Known for its pharmacological significance and diverse applications.
Uniqueness: 4-[(E)-2-phenylethenyl]cinnoline stands out due to its unique phenylethenyl substituent, which enhances its reactivity and biological activity compared to its simpler counterparts. This structural feature allows for more diverse chemical modifications and potential therapeutic applications .
Propiedades
Número CAS |
6334-39-0 |
|---|---|
Fórmula molecular |
C16H12N2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
4-[(E)-2-phenylethenyl]cinnoline |
InChI |
InChI=1S/C16H12N2/c1-2-6-13(7-3-1)10-11-14-12-17-18-16-9-5-4-8-15(14)16/h1-12H/b11-10+ |
Clave InChI |
VQXIUGSZPAZYGV-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CN=NC3=CC=CC=C32 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CN=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)

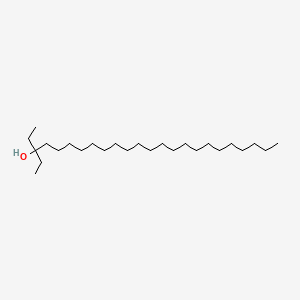
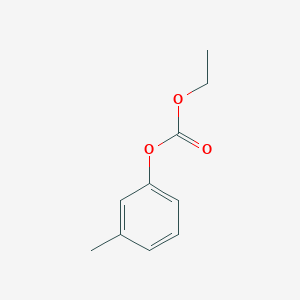
![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)


